molecular formula C21H26O7 B192205 Pseudolaric acid C CAS No. 82601-41-0

Pseudolaric acid C

Cat. No.: B192205
CAS No.: 82601-41-0
M. Wt: 390.4 g/mol
InChI Key: RBXVTEUAOTYIME-NOOVBMIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudolaric acid C involves multiple steps, including Claisen rearrangement, iodoetherification, and ring-closing metathesis to form the distinctive tricyclic core structure. The synthetic route typically starts from a known ketone and proceeds through a series of reactions to construct the quaternary stereocenters and the seven-membered ring .

Industrial Production Methods: The extraction process involves solvent extraction, followed by chromatographic techniques to purify the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pseudolaric acid C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pseudolaric acid C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the caspase-8/caspase-3 pathway. Additionally, this compound modulates the immune response and exhibits anti-inflammatory effects by inhibiting key inflammatory mediators .

Comparison with Similar Compounds

  • Pseudolaric acid A
  • Pseudolaric acid B
  • Pseudolaric acid D

Comparison: Pseudolaric acid C shares structural similarities with other pseudolaric acids, such as pseudolaric acid A and pseudolaric acid B. it is unique in its specific biological activities and chemical properties. For instance, pseudolaric acid B is known for its potent antifungal and anti-angiogenic activities, while this compound has shown distinct anticancer properties .

Properties

CAS No.

82601-41-0

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1

InChI Key

RBXVTEUAOTYIME-NOOVBMIQSA-N

Isomeric SMILES

CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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